![molecular formula C16H24N4O3S2 B5657691 N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5657691.png)
N-({1-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multiple steps, starting from basic chemical transformations to more complex reactions. For instance, compounds with the oxadiazole and piperidinyl structures have been synthesized through steps involving sodium borohydride reduction of corresponding imino compounds in absolute ethanol, showing the versatility and complexity of synthesizing such molecules (Madhavi Gangapuram & K. Redda, 2009). This example illustrates the kind of synthetic pathways that might be relevant for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, especially those incorporating oxadiazole and piperidinyl rings, is critical for their chemical behavior and potential applications. X-ray diffraction studies, for example, provide insights into the crystal and molecular structures, revealing how the piperidine ring adopts a chair conformation and the geometry around sulfur atoms is distorted tetrahedral, which could influence the compound's reactivity and interactions with biological targets (S. Naveen et al., 2015).
properties
IUPAC Name |
N-[[1-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S2/c1-12(2)16-18-14(19-23-16)11-20-7-3-5-13(10-20)9-17-25(21,22)15-6-4-8-24-15/h4,6,8,12-13,17H,3,5,7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDRMDSASGXPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2CCCC(C2)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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